molecular formula C8H12ClNO2 B128603 4-Deoxypyridoxine hydrochloride CAS No. 148-51-6

4-Deoxypyridoxine hydrochloride

Cat. No. B128603
CAS RN: 148-51-6
M. Wt: 189.64 g/mol
InChI Key: QZKKOQQIVLXUEI-UHFFFAOYSA-N
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Description

4-Deoxypyridoxine hydrochloride is a vitamin B-6 antagonist that has been studied for its effects on biological systems. It is known to interfere with the normal functioning of vitamin B-6, which is crucial for various enzymatic processes in the body. Research has shown that this compound can affect the cross-linking of collagen in developing chick embryos, indicating its potential impact on connective tissue development . Additionally, it has been associated with convulsant effects in mice and baboons, suggesting its influence on neurotransmitter synthesis and neurological function .

Synthesis Analysis

Molecular Structure Analysis

While the molecular structure of 4-deoxypyridoxine hydrochloride is not directly discussed in the provided papers, its activity as a vitamin B-6 antagonist suggests that it possesses a structure that allows it to mimic the natural vitamin sufficiently to compete with it at biological sites of action, yet with differences that prevent it from fulfilling the vitamin's physiological role .

Chemical Reactions Analysis

The chemical reactions involving 4-deoxypyridoxine hydrochloride are primarily related to its interaction with enzymes in biological systems. It has been shown to inhibit lysyl oxidase activity in chick embryos, which is an enzyme responsible for the cross-linking of collagen fibers . In the context of neurological function, 4-deoxypyridoxine hydrochloride inhibits the enzyme l-glutamate 1-carboxy-lyase (GAD), which is crucial for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-deoxypyridoxine hydrochloride are not described in the provided papers. However, its solubility in water, indicated by its hydrochloride form, and its ability to cross biological membranes to exert its effects, can be inferred .

Relevant Case Studies

The effect of 4-deoxypyridoxine hydrochloride on collagen cross-linking was demonstrated in a study where it was injected into developing chick embryos. The treatment resulted in a decrease in lysyl oxidase activity and an increase in the amount of collagen solubilized, suggesting a reduction in collagen cross-linking . Another study investigated the convulsant effects of 4-deoxypyridoxine hydrochloride in mice and baboons, revealing its potential to induce seizures by inhibiting GAD activity and thereby reducing GABA synthesis .

Scientific Research Applications

Immunological Responses and Inflammation

4-Deoxypyridoxine hydrochloride has been explored in the context of immunological responses. Studies have shown its potential to affect immune system components, with notable alterations in lymphocyte counts and spleen size, as well as impacts on cytokine production and immune response mechanisms (Chandra, Au, & Heresi, 1981). Additionally, its role in modulating inflammation and immune responses, such as its effect on chronic granuloma formation and cytokine inhibition, highlights its potential as a therapeutic agent in immune-related disorders (Fridas et al., 1994).

Neurological and Biochemical Effects

Research has investigated the neurological impacts of 4-deoxypyridoxine hydrochloride, particularly its effects on convulsions and its interaction with cerebral enzymes involved in neurotransmitter synthesis (Horton & Meldrum, 1973). The compound's influence on metabolic pathways, such as its interaction with vitamin B6 metabolism and its effect on enzyme activities, has also been a topic of interest (Coburn & Mahuren, 1976).

Drug Impurity Analysis

In the pharmaceutical industry, the presence of 4-deoxypyridoxine hydrochloride as an impurity in drug substances like metadoxine has been analyzed. Advanced techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) have been employed to identify and quantify this impurity, reflecting its significance in pharmaceutical quality control (Babu & Paradesi, 2020).

Antitumor Potential

There is interest in the potential antitumor effects of 4-deoxypyridoxine hydrochloride. Studies have explored its effects on tumor growth and its interaction with specific biochemical pathways in cancer cells, suggesting its possible use in cancer treatment strategies (Mihich & Nichol, 1965).

Metabolic Studies

Investigations into the metabolism of 4-deoxypyridoxine in different species, including humans and rats, have provided insights into its pharmacokinetics and metabolic pathways. This includes the study of its excretion patterns and metabolite identification, which are crucial for understanding its systemic effects (Coburn et al., 1981).

Safety And Hazards

4-Deoxypyridoxine hydrochloride may cause irritation of the respiratory tract, may be harmful if swallowed, and may cause an allergic skin reaction . It is advised to avoid contact with eyes . It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

4-Deoxypyridoxine hydrochloride can be used in the development of a reversed-phase high-performance liquid chromatographic (RP-HPLC) method combined with mass spectrometric (MS) detection for the impurity analysis of metadoxine drug . This suggests that the compound could be used in future research and development in the field of analytical chemistry.

Relevant Papers The relevant papers retrieved suggest that 4-Deoxypyridoxine hydrochloride is used as an analytical standard in various research studies . It is used in the development of a reversed-phase high-performance liquid chromatographic (RP-HPLC) method combined with mass spectrometric (MS) detection for the impurity analysis of metadoxine drug .

properties

IUPAC Name

5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-5-7(4-10)3-9-6(2)8(5)11;/h3,10-11H,4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKKOQQIVLXUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1CO)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61-67-6 (Parent)
Record name 4-Desoxypyridoxine hydrochloride
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DSSTOX Substance ID

DTXSID40163860
Record name 4-Desoxypyridoxine hydrochloride
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Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Deoxypyridoxine hydrochloride

CAS RN

148-51-6
Record name 3-Pyridinemethanol, 5-hydroxy-4,6-dimethyl-, hydrochloride (1:1)
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Record name 4-Desoxypyridoxine hydrochloride
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Record name 4-Deoxypyridoxine hydrochloride
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Record name 4-Deoxypyridoxine hydrochloride
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Record name 4-Desoxypyridoxine hydrochloride
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Record name 3-hydroxy-5-hydroxymethyl-2,4-dimethylpyridinium chloride
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Record name 4-DESOXYPYRIDOXINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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